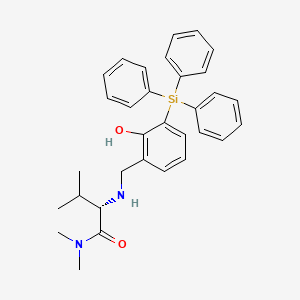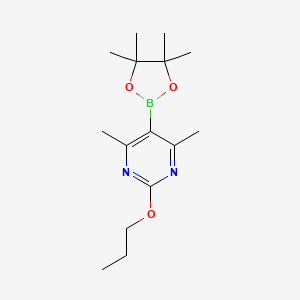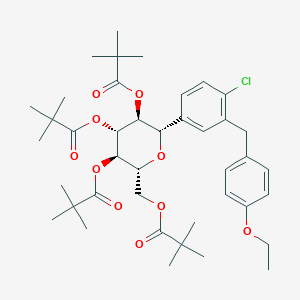
(S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide is a complex organic compound with a unique structure that includes a triphenylsilyl group, a hydroxybenzyl group, and a trimethylbutanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hydroxybenzylamine intermediate, followed by the introduction of the triphenylsilyl group and the final coupling with the trimethylbutanamide moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of flow chemistry techniques to enhance reaction efficiency and scalability. Additionally, the use of automated synthesis platforms can help in the large-scale production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The triphenylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Organometallic reagents such as Grignard reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide group can produce an amine.
Wissenschaftliche Forschungsanwendungen
(S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving silyl groups.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide involves its interaction with specific molecular targets. The hydroxybenzyl group can form hydrogen bonds with biological molecules, while the triphenylsilyl group can interact with hydrophobic regions. The trimethylbutanamide moiety may enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide: Unique due to the presence of the triphenylsilyl group.
(S)-2-((2-hydroxybenzyl)amino)-N,N,3-trimethylbutanamide: Lacks the triphenylsilyl group, which may affect its reactivity and applications.
(S)-2-((2-hydroxy-3-(trimethylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide: Contains a trimethylsilyl group instead of a triphenylsilyl group, leading to different chemical properties.
Uniqueness
The presence of the triphenylsilyl group in this compound makes it unique compared to similar compounds. This group can enhance the compound’s stability and reactivity, making it valuable for various applications in scientific research.
Eigenschaften
Molekularformel |
C32H36N2O2Si |
|---|---|
Molekulargewicht |
508.7 g/mol |
IUPAC-Name |
(2S)-2-[(2-hydroxy-3-triphenylsilylphenyl)methylamino]-N,N,3-trimethylbutanamide |
InChI |
InChI=1S/C32H36N2O2Si/c1-24(2)30(32(36)34(3)4)33-23-25-15-14-22-29(31(25)35)37(26-16-8-5-9-17-26,27-18-10-6-11-19-27)28-20-12-7-13-21-28/h5-22,24,30,33,35H,23H2,1-4H3/t30-/m0/s1 |
InChI-Schlüssel |
XBFCBPNDAJKUIM-PMERELPUSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N(C)C)NCC1=C(C(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Kanonische SMILES |
CC(C)C(C(=O)N(C)C)NCC1=C(C(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(6-Butoxy-2-naphthyl)sulfonyl]amino}benzamide](/img/structure/B15282277.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15282279.png)
![6-[(3-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282292.png)


![9-Benzyl 6-ethyl 3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6,9-dicarboxylate](/img/structure/B15282309.png)
![N-[3-(3,5-difluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B15282327.png)
![3-[6-(2-Methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15282329.png)

![2-methyl-N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide](/img/structure/B15282339.png)

![2-(dimethylamino)ethyl 5H-benzo[4,5]cyclohepta[1,2-b]pyridine-5-carboxylate](/img/structure/B15282350.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B15282366.png)

